molecular formula C17H16N2S B2709296 N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine CAS No. 1852276-27-7

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2709296
CAS No.: 1852276-27-7
M. Wt: 280.39
InChI Key: JCQZFZCVSHJVTB-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine is a research-grade chemical compound featuring the privileged 2-aminothiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery. The 2-aminothiazole core is a known bioisostere for pyrimidine and pyridazine rings, a property that can be leveraged to enhance the lipophilicity, oral absorption, and bioavailability of potential drug candidates . The specific substitution pattern of this compound, with a benzylamine at the 2-position and an ortho-methylphenyl group at the 4-position, makes it a valuable intermediate for constructing more complex molecules in combinatorial and fragment-based drug development programs. This compound is of particular interest for investigating new therapeutic agents against infectious diseases. Structurally similar 4-phenyl-1,3-thiazol-2-amines have demonstrated promising antileishmanial activity against Leishmania amazonensis , a protozoan parasite, suggesting this chemical class is a productive scaffold for antiprotozoal research . Furthermore, the broader class of 2-aminothiazole and 1,3,4-thiadiazole derivatives exhibits a broad spectrum of pharmacological properties , including potent antimicrobial, antibacterial, and antifungal activities, positioning them as promising leads for combating drug-resistant pathogens . Researchers can utilize this compound to explore its mechanism of action; for instance, molecular modeling studies on analogs suggest that one potential macromolecular target could be S-methyl-5-thioadenosine phosphorylase , an enzyme critical in parasitic metabolism . Please Note: This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-13-7-5-6-10-15(13)16-12-20-17(19-16)18-11-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQZFZCVSHJVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with benzyl bromide and 2-methylbenzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Route:

  • Starting Materials: 2-Aminothiazole, benzyl bromide, 2-methylbenzaldehyde.
  • Reaction Conditions: Basic conditions, often utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Yield Optimization: Industrial methods may employ continuous flow reactors to enhance yield and purity.

Biological Activities

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine exhibits significant biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity:

Research indicates that this compound has notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In comparative studies, it has shown effectiveness surpassing standard antibiotics like norfloxacin.

Antifungal Properties:

The compound has also been evaluated for its antifungal activity, demonstrating potential against common fungal pathogens.

Antitumor Activity:

In vitro studies have revealed that this compound can inhibit the growth of cancer cell lines. The presence of specific substituents on the thiazole ring enhances its anticancer potency.

Case Studies

Several studies have documented the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

Case Study 2: Antitumor Research

In another study focusing on various thiazole derivatives, this compound exhibited enhanced anticancer activity against resistant cancer cell lines when optimized with halogen substituents.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological effects. The thiazole ring and the benzyl and methylphenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the thiazole ring’s 4-position and the N-benzyl group significantly influence molecular properties. Key analogs and their characteristics are summarized below:

Compound Name 4-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data
N-Benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine 2-methylphenyl C₁₇H₁₆N₂S 280.39 (calculated) Limited experimental data
N-Benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-fluorophenyl C₁₆H₁₃FN₂S 284.35 Predicted CCS (Ų): 175.0 (M+H⁺)
N-Benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine 2,4-dichlorophenyl C₁₆H₁₂Cl₂N₂S 335.20 Predicted CCS (Ų): 175.0 (M+H⁺)
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) 4-methoxyphenyl C₂₃H₂₁N₂O₃S 405.49 IC₅₀: 0.12 µM (SGC-7901 cells)
4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a) 4-nitrophenyl C₁₆H₁₃N₃O₂S₂ 355.43 Synthesized via electrophilic substitution

Key Observations :

  • Electron-Donating vs.
  • Collision Cross-Section (CCS) : Fluorophenyl and dichlorophenyl analogs exhibit similar CCS values (~175 Ų), suggesting comparable molecular shapes despite substituent differences .
Antiproliferative and Tubulin Inhibition
  • Compound 10s (N,4-diaryl-thiazole with methoxy groups) demonstrated potent antiproliferative activity (IC₅₀: 0.12 µM) by inhibiting tubulin polymerization, comparable to the reference drug CA-4 .
  • Halogenated Analogs (e.g., 4-fluorophenyl, 2,4-dichlorophenyl): Fluorine improves metabolic stability, while chlorine enhances binding to hydrophobic pockets in targets like tubulin .
Antioxidant Potential
  • N-(4-Substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles: Benzylidene derivatives reduced with NaBH₄ showed antioxidant activity, suggesting the N-benzyl group’s role in radical scavenging .

Structure-Activity Relationships (SAR)

  • 4-Position Substituents: Methoxy groups (10s) enhance tubulin inhibition via hydrogen bonding with the colchicine site .
  • N-Benzyl Group : Critical for maintaining planar conformation, facilitating interactions with biological targets .

Biological Activity

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

1. Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its diverse biological activities. The compound can be synthesized through various methods, often involving the reaction of benzylamine with thiazole precursors under specific conditions to yield the desired product.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum . The mechanism of action is believed to involve the inhibition of microbial growth through interaction with specific enzymes or receptors that are crucial for microbial survival.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (MIC)
Staphylococcus aureus32 µg/mL
Chromobacterium violaceum16 µg/mL

2.2 Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including melanoma and colon cancer cells. The compound's cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
A549 (Lung)5.0
HeLa (Cervical)7.5
HT29 (Colon)6.0
Karpas299 (Lymphoma)8.0

The thiazole moiety plays a crucial role in the biological activity of this compound. Its interaction with cellular targets can lead to disruption in essential metabolic processes within microorganisms and cancer cells. The presence of electron-donating groups on the aromatic rings enhances the binding affinity of the compound to these targets, thereby increasing its efficacy .

4. Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Study : A comparative study showed that thiazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics like norfloxacin .
  • Antitumor Research : In vitro studies on N-acylated thiazoles demonstrated enhanced anticancer activity when substituents were optimized on the thiazole ring. Compounds with halogen substitutions showed particularly high potency against resistant cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine?

Methodological Answer: The synthesis of thiazole derivatives typically involves cyclization reactions between thiourea intermediates and α-haloketones or α-bromo carbonyl compounds. For example:

  • Step 1: React 2-methylphenyl acetophenone derivatives with bromine to form α-bromo ketones.
  • Step 2: Condense the α-bromo ketone with N-benzylthiourea under basic conditions (e.g., NaHCO₃ or EtOH/NaOH) to form the thiazole core .
  • Step 3: Purify via recrystallization or column chromatography.

Key Reaction Conditions:

ReagentSolventTemperatureTimeYield
N-BenzylthioureaEthanolReflux4–6 h60–75%
α-Bromo-2-methylacetophenoneAqueous Na₂CO₃RT20 min85%

Reference: Optimized protocols from analogous thiazole syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), benzyl CH₂ (δ 4.5–5.0 ppm), and NH (δ 8.0–9.0 ppm, broad). Use CDCl₃ or DMSO-d₆ as solvents .
  • IR Spectroscopy: Confirm NH stretching (3140–3550 cm⁻¹) and C=N/C-S bonds (1558–1621 cm⁻¹) .
  • Mass Spectrometry (FABMS/EI): Verify molecular ion peaks (e.g., m/z 309–466 for related thiazoles) .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement to determine bond lengths, angles, and intermolecular interactions (e.g., C–H···Cl or π-π stacking) .
  • Validation Tools: Employ PLATON or CCDC Mercury to check for disorders, twinning, or hydrogen-bonding networks .

Example Crystallographic Parameters (Analogous Compound):

ParameterValue
Space GroupP21/c
a, b, c (Å)13.027, 10.118, 7.716
β (°)91.97
V (ų)1016.44
Z4

Note: Discrepancies between computational (DFT) and experimental bond lengths should be resolved using Bader’s quantum theory of atoms in molecules (QTAIM) .

Q. How to design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (MIC) against S. aureus or E. coli (concentration range: 1–256 µg/mL) .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Molecular Docking: Target enzymes like dihydrofolate reductase (DHFR) or bacterial topoisomerase IV using AutoDock Vina .

Key Considerations:

  • Compare activity with substituent variations (e.g., electron-withdrawing vs. donating groups on the phenyl ring).
  • Validate results with positive controls (e.g., ciprofloxacin for antibacterial assays) .

Q. How to address contradictions between spectroscopic and crystallographic data for this compound?

Methodological Answer:

  • Cross-Validation: Reconcile NMR chemical shifts with SCXRD-derived torsion angles (e.g., NH orientation affecting δH) .
  • Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility not captured in SCXRD .
  • DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-311G(d,p) level and simulate NMR/IR spectra for direct comparison .

Example Workflow:

Acquire SCXRD data .

Perform DFT optimization .

Compare experimental vs. computed spectra .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (e.g., using Gaussian09) to identify electrophilic/nucleophilic sites .
  • MEP Surfaces: Map electrostatic potentials to predict sites for protonation or electrophilic attack .
  • MD Simulations: Study solvation effects in polar aprotic solvents (e.g., DMF) using GROMACS .

Key Output:

ParameterValue (eV)
HOMO-6.2
LUMO-1.8
Band Gap4.4

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